molecular formula C15H13N3OS B2397595 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide CAS No. 1779132-51-2

4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Cat. No.: B2397595
CAS No.: 1779132-51-2
M. Wt: 283.35
InChI Key: JVAMPFBEEPQHHW-UHFFFAOYSA-N
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Description

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the condensation of 4-phenylthiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with pyrrole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is unique due to its combination of a phenyl group with a thiophene and pyrrole ring system. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-phenyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c16-17-15(19)14-13(18-8-4-5-9-18)12(10-20-14)11-6-2-1-3-7-11/h1-10H,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAMPFBEEPQHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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